molecular formula C3H7FN2O2S B1401265 3-Fluoroazetidine-1-sulfonamide CAS No. 1282551-33-0

3-Fluoroazetidine-1-sulfonamide

Cat. No. B1401265
M. Wt: 154.17 g/mol
InChI Key: NZTQSMWAAADWTA-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-1-sulfonamide, also known as FSI-189, is a small molecule that contains a fluorine atom, an azetidine ring, and a sulfonamide functional group. It has a molecular weight of 154.17 .


Molecular Structure Analysis

The InChI code for 3-Fluoroazetidine-1-sulfonamide is 1S/C3H7FN2O2S/c4-3-1-6 (2-3)9 (5,7)8/h3H,1-2H2, (H2,5,7,8) . This indicates that the molecule contains 3 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Sulfonamide Inhibitors in Therapy

Sulfonamide compounds, including 3-Fluoroazetidine-1-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused diseases. Their applications extend to being key components in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Additionally, they play a role in the therapy of cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and importance in various therapeutic areas (Gulcin & Taslimi, 2018).

Synthesis and Medicinal Chemistry Potential

The synthesis of 3-Fluoroazetidine-1-sulfonamide and its derivatives, like 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrates the compound's potential as a building block in medicinal chemistry. This synthetic pathway paves the way for the development of new cyclic fluorinated beta-amino acids, which are valuable in drug discovery and development (Van Hende et al., 2009).

Carbonic Anhydrase Inhibition

Research on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives has shown effective inhibition of beta-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and their inhibition by compounds like 3-Fluoroazetidine-1-sulfonamide can lead to antimycobacterial agents with a novel mechanism of action, crucial in the context of extensive drug resistance (Ceruso et al., 2014).

Environmental Impact and Analysis

The environmental occurrence and fate of sulfonamides, including 3-Fluoroazetidine-1-sulfonamide, are sporadically assessed despite their widespread use. The development of analytical methods for monitoring these compounds in various organic matters is critical. This aspect is particularly important in understanding the environmental impact and ensuring safe usage of these compounds (Peixoto et al., 2016).

Protease Inhibition and Therapeutic Applications

Sulfonamide derivatives have shown substantial protease inhibitory properties, leading to potential applications in anticancer, anti-inflammatory, and antiviral therapies. The inhibition of metalloproteases by these compounds opens up possibilities for novel treatments for a range of diseases, from arthritis to viral infections (Supuran et al., 2003).

Safety And Hazards

The safety data sheet for 3-Fluoroazetidine-1-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoroazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQSMWAAADWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazetidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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